(S)-1-(2,4,5-Trifluorophenyl)ethanol (S)-1-(2,4,5-Trifluorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 1314300-29-2
VCID: VC4973575
InChI: InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1
SMILES: CC(C1=CC(=C(C=C1F)F)F)O
Molecular Formula: C8H7F3O
Molecular Weight: 176.138

(S)-1-(2,4,5-Trifluorophenyl)ethanol

CAS No.: 1314300-29-2

Cat. No.: VC4973575

Molecular Formula: C8H7F3O

Molecular Weight: 176.138

* For research use only. Not for human or veterinary use.

(S)-1-(2,4,5-Trifluorophenyl)ethanol - 1314300-29-2

Specification

CAS No. 1314300-29-2
Molecular Formula C8H7F3O
Molecular Weight 176.138
IUPAC Name (1S)-1-(2,4,5-trifluorophenyl)ethanol
Standard InChI InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1
Standard InChI Key RIRHPWCWRLZXAM-BYPYZUCNSA-N
SMILES CC(C1=CC(=C(C=C1F)F)F)O

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemistry

The molecular formula of (S)-1-(2,4,5-trifluorophenyl)ethanol is C₈H₇F₃O, with a molecular weight of 176.14 g/mol (inferred from analogous compounds) . The compound features a phenyl ring substituted with fluorine atoms at the 2, 4, and 5 positions, coupled with an ethanol group at the 1-position. The (S)-configuration denotes the spatial arrangement of the hydroxyl-bearing carbon, a critical factor in enantioselective synthesis .

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, related fluorinated ethanols exhibit characteristic NMR and IR profiles. For example:

  • ¹H NMR: Peaks near δ 4.8–5.2 ppm (hydroxyl proton, broad) and δ 1.4–1.6 ppm (methyl group) .

  • ¹⁹F NMR: Distinct signals for each fluorine environment, typically between δ -110 and -150 ppm .

  • IR: Strong absorption bands at ~3350 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-F vibrations) .

Synthesis and Manufacturing Routes

Halogenation and Functionalization Strategies

The synthesis of 2,4,5-trifluorophenyl derivatives often begins with halogenation reactions. For instance, 2,4,5-trifluoronitrobenzene undergoes condensation with malonate esters to form intermediates like diethyl 2,5-difluoro-4-nitrophenylmalonate, which are subsequently hydrolyzed and decarboxylated . While this pathway yields carboxylic acid derivatives, modifications using Grignard reagents or reduction steps could theoretically produce the ethanol analog .

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis is required to obtain the (S)-enantiomer. Methods validated for similar compounds include:

  • Enzymatic resolution: Lipase-mediated acetylation of racemic mixtures .

  • Chiral auxiliaries: Use of (R)- or (S)-BINOL ligands in transition metal-catalyzed reductions .

Table 1: Comparative Synthesis Routes for Fluorinated Phenyl Ethanols

CompoundKey StepsYieldReference
(S)-1-(2-(Trifluoromethyl)phenyl)ethanolEnzymatic resolution of racemic mixture72%
1-(2,4,6-Trifluorophenyl)ethanolFriedel-Crafts alkylation65%
2,4,5-Trifluorophenylacetic acidNitration, fluorination, hydrolysis85%

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on structurally similar compounds, (S)-1-(2,4,5-trifluorophenyl)ethanol is predicted to exhibit:

  • Melting point: 45–55°C (lower than the 53–57°C observed for 3,5-bis(trifluoromethyl) derivatives due to reduced symmetry) .

  • Boiling point: ~170–180°C (extrapolated from analogous alcohols) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DMF) and limited solubility in water (<1 mg/mL) .

Chromatographic Behavior

Reverse-phase HPLC analysis of related compounds shows retention times of 8–12 minutes using C18 columns and acetonitrile/water gradients . Chiral columns (e.g., Chiralpak AD-H) effectively separate enantiomers with resolution factors >1.5 .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The 2,4,5-trifluorophenyl moiety is a key structural motif in antidiabetic agents such as sitagliptin and ABT-341 . The ethanol derivative could serve as a precursor for:

  • Chiral building blocks: Conversion to ketones via oxidation for subsequent asymmetric alkylation.

  • Ether/prodrug formulations: Protection of the hydroxyl group to enhance bioavailability .

Biological Activity

While no direct studies on this compound exist, fluorinated ethanols often exhibit:

  • Metabolic stability: Resistance to cytochrome P450 oxidation due to fluorine’s electronegativity.

  • Enhanced binding affinity: Fluorine’s van der Waals interactions with protein hydrophobic pockets .

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